3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione
Overview
Description
3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . It is known for its unique structure, which includes an imidazolidine-2,4-dione core with a 3-aminophenylmethyl substituent.
Mechanism of Action
Mode of Action
It is known that the compound contains an imidazolidine-2,4-dione moiety, which may interact with biological targets in a specific manner .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
The synthesis of 3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 3-aminobenzylamine with glyoxylic acid or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazolidine-2,4-dione ring . Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring.
Scientific Research Applications
3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione can be compared with other similar compounds, such as:
- 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione
- 3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione
- 3-[(3-Aminophenyl)methyl]imidazolidine-2-thione
These compounds share a similar core structure but differ in the position of the amino group or the presence of different substituents.
Properties
IUPAC Name |
3-[(3-aminophenyl)methyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-2-7(4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNCNVHRERQZOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237780 | |
Record name | 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515143-80-3 | |
Record name | 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515143-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3-Aminophenyl)methyl]-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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